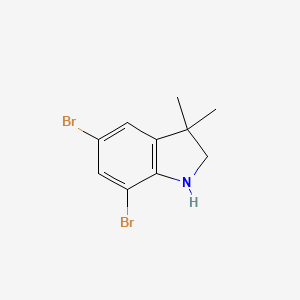

5,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole

Description

Properties

Molecular Formula |

C10H11Br2N |

|---|---|

Molecular Weight |

305.01 g/mol |

IUPAC Name |

5,7-dibromo-3,3-dimethyl-1,2-dihydroindole |

InChI |

InChI=1S/C10H11Br2N/c1-10(2)5-13-9-7(10)3-6(11)4-8(9)12/h3-4,13H,5H2,1-2H3 |

InChI Key |

YCTFMMPNBAEQBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC2=C1C=C(C=C2Br)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the bromination of 3,3-dimethyl-2,3-dihydro-1H-indole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives with altered electronic properties.

Reduction: Reduced forms with different functional groups.

Substitution: Substituted indole derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

Chemistry: 5,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It is used in the design and synthesis of new drug candidates with improved efficacy and reduced side effects.

Industry: The compound finds applications in the development of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of 5,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to 5,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole. Differences in substituents, reactivity, and applications are highlighted:

5-Chloro-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

- Structure : Chlorine and fluorine substituents at positions 5 and 6, respectively.

- Key Differences :

- Applications : Explored as a precursor for fluorinated pharmaceuticals due to enhanced metabolic stability .

5-Bromo-3,3-dimethylindoline

- Structure : Single bromine at position 5; lacks the 7-bromo substituent.

- Key Differences: Reduced steric and electronic effects: Mono-bromination simplifies synthetic modification but limits cross-coupling opportunities (e.g., Suzuki reactions) compared to di-brominated analogs . Reactivity: Lower propensity for dimerization or polymerization due to fewer reactive sites.

5,7-Dibromo-1H-indole-2,3-dione 3-semicarbazone

- Structure : Contains a 2,3-dione moiety and semicarbazone functional group.

- Key Differences :

- Spectral Data :

5,7-Dibromo-1,2-dihydro-3H-indazol-3-one

- Structure : Indazole core with a ketone group at position 3.

- Key Differences :

- Applications: Potential kinase inhibitors due to indazole’s affinity for ATP-binding pockets .

Table 1: Comparative Analysis of Structural and Spectral Properties

Crystal Structural Insights

- Indole vs. Indazole Derivatives : Crystal structures of indole derivatives (e.g., 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole) reveal orthogonal phenyl ring orientations (dihedral angles ~88°), enhancing packing efficiency . In contrast, indazole derivatives exhibit stronger intermolecular hydrogen bonds due to additional nitrogen atoms .

Biological Activity

5,7-Dibromo-3,3-dimethyl-2,3-dihydro-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the bromination of indole derivatives followed by cyclization reactions. Various methods have been reported in the literature to achieve high yields and purity of this compound.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For example:

- HeLa Cells : The compound demonstrated an IC50 value of approximately 1.5 µM.

- A375 Melanoma Cells : The IC50 was found to be around 0.9 µM.

- HCT116 Colon Carcinoma Cells : An IC50 value of about 0.6 µM was reported.

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Kinases : The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDK) and glycogen synthase kinase 3 (GSK-3). For instance, it has shown an IC50 of 56 nM against GSK-3α.

- Induction of Apoptosis : Studies indicate that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Data Table: Biological Activity Summary

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 1.5 | Apoptosis induction |

| A375 Melanoma | 0.9 | CDK inhibition |

| HCT116 Colon Carcinoma | 0.6 | GSK-3 inhibition |

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on HeLa Cells : Treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis after 24 hours.

- Xenograft Models : In vivo studies using xenograft models showed that administration of the compound led to reduced tumor growth rates compared to control groups.

Q & A

Q. What are the standard synthetic routes for preparing 5,7-dibromo-3,3-dimethyl-2,3-dihydro-1H-indole?

Methodological Answer: The synthesis of brominated dihydroindoles typically involves functionalizing indole precursors via electrophilic substitution or transition-metal-catalyzed reactions. For example, in analogous bromoindole syntheses (e.g., 5-bromo-1H-indole derivatives), CuI-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to introduce triazole moieties . Adapting this methodology:

- Bromination : Use N-bromosuccinimide (NBS) or Br₂ in a controlled electrophilic substitution to install bromine at positions 5 and 6.

- Dimethylation : Introduce methyl groups at position 3 via alkylation (e.g., methyl iodide with a strong base like NaH).

- Solvent System : PEG-400:DMF mixtures are effective for maintaining solubility during cyclization .

- Purification : Flash column chromatography (e.g., 70:30 to 100% EtOAc/hexane gradient) ensures high purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key for confirming substitution patterns and regiochemistry. For example, in similar bromoindoles, aromatic protons resonate at δ 6.80–7.23 ppm, while methyl groups appear as singlets near δ 1.3–1.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks with <5 ppm error) .

- 19F NMR (if fluorinated analogs) : Resolves fluorine-containing substituents, though not directly applicable here .

- TLC Monitoring : Use Rf values in EtOAc/hexane systems to track reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during the synthesis of this compound?

Methodological Answer: Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from:

- Solvent Effects : CDCl₃ vs. DMSO-d₆ can alter chemical shifts. Compare with literature data in identical solvents .

- Impurity Traces : Residual DMF (δ ~2.7–3.0 ppm) may persist; remove via vacuum drying at 90°C .

- Diastereomer Formation : In dihydroindoles, chair conformations of the 2,3-dihydro ring can split methyl signals. Use variable-temperature NMR to assess dynamic effects .

- Cross-Validation : Correlate ¹H-¹³C HSQC/HMBC to confirm connectivity and rule out regioisomers .

Q. How to design a palladium-catalyzed cross-coupling reaction using this compound?

Methodological Answer: The compound’s dual bromine atoms enable sequential Suzuki-Miyaura or Buchwald-Hartwig couplings:

- Optimized Conditions :

- Catalyst : Pd(PPh₃)₄ or XPhos-Pd-G3 for hindered substrates.

- Base : K₂CO₃ or Cs₂CO₃ in toluene/EtOH (3:1) at 80–100°C.

- Order of Reactivity : Bromine at position 7 may react first due to steric/electronic factors; monitor via LC-MS.

- Work-Up : Extract with EtOAC, wash with brine, and purify via silica gel chromatography .

- Case Study : Similar indole derivatives undergo coupling with aryl boronic acids to yield biaryl products .

Q. What strategies mitigate low yields in the alkylation of this compound?

Methodological Answer: Low yields often stem from:

- Steric Hindrance : Use bulky bases (e.g., LDA) or phase-transfer catalysts (e.g., TBAB) to enhance methyl group incorporation .

- Solvent Optimization : Switch to DMF or DMSO to improve substrate solubility during alkylation.

- Temperature Control : Gradual warming from 0°C to RT prevents exothermic side reactions.

- Quenching : Add ice-cold water to precipitate the product and minimize degradation .

Q. How to evaluate the antioxidant potential of this compound in cellular models?

Methodological Answer:

- In Vitro Assays :

- DPPH/ABTS Radical Scavenging : Measure IC₅₀ values at 517 nm (DPPH) or 734 nm (ABTS).

- Cellular ROS Detection : Use dichlorofluorescein (DCFH-DA) in H₂O₂-stressed cell lines (e.g., SH-SY5Y neurons).

- Dose-Response : Test 1–100 µM concentrations; compare to Trolox or ascorbic acid controls.

- Toxicity Screening : Perform MTT assays to ensure viability >80% at active concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.